

Introduction: A Versatile Chiral Building Block in Modern Chemistry

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Compound of Interest

Compound Name: (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid

Cat. No.: B179433

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(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid, commonly referred to as (S)-Boc-4-aminopentanoic acid, is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pentanoic acid backbone, a stereocenter at the C4 position, and an amine functional group protected by the widely used tert-butoxycarbonyl (Boc) group. This strategic combination of features—a defined stereochemistry, a carboxylic acid for coupling reactions, and a stable yet readily cleavable protecting group—makes it a valuable and versatile building block.^{[1][2]}

The Boc protecting group enhances the compound's stability and solubility in common organic solvents, facilitating its use in complex synthetic sequences.^[1] The chiral nature of the molecule is paramount, as stereochemistry is a critical determinant of biological activity in drug-receptor interactions. Consequently, (S)-4-Boc-aminopentanoic acid serves as a crucial intermediate in the asymmetric synthesis of a wide range of molecules, from modified peptides to complex pharmaceutical agents.^{[3][4]} This guide provides a comprehensive overview of its synthesis, properties, and key applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective application in research and synthesis. These properties dictate storage conditions,

solvent selection, and analytical characterization methods.

Property	Value	Source(s)
CAS Number	207924-92-3	[2][5][6]
Molecular Formula	C ₁₀ H ₁₉ NO ₄	[2][7][8]
Molecular Weight	217.27 g/mol	[2][7][8]
Appearance	White powder	[1][9]
Purity	≥97% (typical)	[9]
Optical Rotation	[α] _D ²⁰ = +12 ± 2° (c=1 in DMF)	[1]
[α] _D ²⁰ = +4.0 ± 1° (c=1 in CHCl ₃)	[1]	
Storage	0-8 °C	[1]
IUPAC Name	(4S)-4-[[[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid	[6]

Synthesis and Manufacturing

The enantioselective synthesis of (S)-4-aminopentanoic acid and its derivatives is a key area of research, with both chemical and biocatalytic routes being developed. The introduction of the Boc protecting group is typically a straightforward step following the establishment of the chiral amine.

Biocatalytic Synthesis from Levulinic Acid

A sustainable and highly enantioselective approach involves the enzymatic reductive amination of levulinic acid, a bio-based platform chemical.[10] This method addresses the challenges of stereoselectivity often encountered in traditional chemical synthesis.[4]

Caption: Biocatalytic route from levulinic acid to the target compound.

Detailed Protocol: Boc Protection of (S)-4-Aminopentanoic Acid

This protocol describes a standard procedure for the N-protection of the chiral amine using di-tert-butyl dicarbonate (Boc_2O). This method is widely applicable and serves as a self-validating system due to the robust and high-yielding nature of the reaction.

Materials:

- (S)-4-Aminopentanoic acid hydrochloride
- 1,4-Dioxane
- Water (deionized)
- Potassium carbonate (K_2CO_3)
- Di-tert-butyl dicarbonate (Boc_2O)
- Ethyl acetate
- Hydrochloric acid (1M)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Methodology:

- **Dissolution:** Dissolve (S)-4-aminopentanoic acid hydrochloride in a 1:1 mixture of 1,4-dioxane and water in a round-bottom flask equipped with a magnetic stirrer.[\[11\]](#)
- **Basification:** Cool the mixture to 15-20°C in an ice bath. Slowly add a solution of potassium carbonate in water to adjust the pH to approximately 9-10, ensuring the free amine is generated.[\[11\]](#)
- **Boc_2O Addition:** While maintaining the temperature at 0-5°C, slowly add di-tert-butyl dicarbonate (Boc_2O) to the reaction mixture.[\[11\]](#) Allow the reaction to stir vigorously at this

temperature for 2 hours, then let it warm to room temperature and stir overnight.

- **Workup - Quenching and Extraction:** Concentrate the mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous residue with water and cool in an ice bath.
- **Acidification:** Carefully acidify the aqueous solution to pH 2-3 with 1M HCl. The product may precipitate as a white solid or oil.
- **Extraction:** Extract the product from the aqueous layer three times with ethyl acetate.
- **Washing and Drying:** Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- **Isolation:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Core Applications in Research and Drug Development

The primary utility of **(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid** lies in its role as a versatile intermediate and building block in the synthesis of high-value molecules.^[1]

Peptide Synthesis

As a non-canonical amino acid, it is used to introduce conformational constraints or specific side chains into peptides, which can enhance metabolic stability, receptor affinity, or cell permeability.^[1] The Boc group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS).^{[12][13][14]} In Boc-SPPS, the Boc group provides temporary protection for the N α -amino group and is removed with a mild acid like trifluoroacetic acid (TFA) before the next amino acid is coupled.^{[13][14]}

Caption: Incorporation workflow in Solid-Phase Peptide Synthesis (SPPS).

Pharmaceutical Intermediates

The defined stereochemistry of (S)-4-Boc-aminopentanoic acid makes it a critical starting material or intermediate for complex, chirally pure active pharmaceutical ingredients (APIs). Organic synthesis is a rate-limiting factor in drug discovery, and the availability of such chiral building blocks can dramatically accelerate the process.

A prominent example is its use in the synthesis of intermediates for Sacubitril, a neprilysin (NEP) inhibitor used in combination with valsartan for the treatment of heart failure.[3] The core structure of Sacubitril contains a γ -amino acid moiety, and derivatives of (S)-4-aminopentanoic acid serve as precursors to construct this key fragment with the correct stereochemistry.[3][15]

Development of Novel Materials and Biotechnology

Beyond pharmaceuticals, this compound finds applications in material science and biotechnology.[1] It can be incorporated into novel polymers to create biodegradable plastics or functionalized materials. In biotechnology, it aids in designing more effective delivery systems for biopharmaceuticals, such as vaccines or gene therapies, by modifying carrier molecules to improve their efficacy and bioavailability.[1]

Conclusion

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is more than a simple chemical reagent; it is an enabling tool for innovation in science and medicine. Its well-defined structure, predictable reactivity, and chiral integrity provide chemists and drug developers with a reliable building block for constructing complex molecular architectures. From advancing peptide-based therapeutics to enabling the synthesis of blockbuster drugs and novel biomaterials, its importance in the field is well-established and continues to grow. The methodologies and applications detailed in this guide underscore its versatility and provide a foundation for its effective use in demanding research and development environments.

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